molecular formula C23H24N4O2 B12002801 5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide

5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide

Cat. No.: B12002801
M. Wt: 388.5 g/mol
InChI Key: RAMNIWWHFJIPDV-NJLMASNVSA-N
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Description

5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide is a complex organic compound with the molecular formula C23H24N4O2 and a molecular weight of 388.473 g/mol . This compound is part of a class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide typically involves the reaction of 4-ethoxyphenylhydrazine with 4-methyl-2H-pyrazole-3-carboxylic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (2-ME-3-PH-allylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-4-29-20-12-10-19(11-13-20)21-17(3)22(26-25-21)23(28)27-24-15-16(2)14-18-8-6-5-7-9-18/h5-15H,4H2,1-3H3,(H,25,26)(H,27,28)/b16-14+,24-15+

InChI Key

RAMNIWWHFJIPDV-NJLMASNVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

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